molecular formula C11H13F4N5 B11746363 1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11746363
M. Wt: 291.25 g/mol
InChI Key: KTILHQQBEJGNKR-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole ring substituted with fluoroethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The fluoroethyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.

    1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A related compound with potential bioactivity.

Uniqueness

1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of both fluoroethyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H13F4N5

Molecular Weight

291.25 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C11H13F4N5/c1-19-6-8(10(18-19)11(13,14)15)4-16-9-5-17-20(7-9)3-2-12/h5-7,16H,2-4H2,1H3

InChI Key

KTILHQQBEJGNKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNC2=CN(N=C2)CCF

Origin of Product

United States

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